molecular formula C20H20F6N2O3S B2606833 1,3-diethyl-4,6,7-trifluoro-2-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-3-ium 4-methylbenzenesulfonate CAS No. 1059176-16-7

1,3-diethyl-4,6,7-trifluoro-2-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-3-ium 4-methylbenzenesulfonate

Cat. No.: B2606833
CAS No.: 1059176-16-7
M. Wt: 482.44
InChI Key: GHTCYMWBHJVLJR-UHFFFAOYSA-M
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Description

1,3-Diethyl-4,6,7-trifluoro-2-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-3-ium 4-methylbenzenesulfonate is a fluorinated benzimidazolium salt featuring:

  • A benzimidazole core with multiple substituents:
    • Two ethyl groups at positions 1 and 2.
    • Three fluorine atoms at positions 4, 6, and 5.
    • A methyl group at position 2.
    • A trifluoromethyl group at position 3.
  • A 4-methylbenzenesulfonate (tosylate) counterion.

This structural profile suggests applications in ionic liquids, pharmaceuticals, or agrochemicals, leveraging the fluorine substituents for enhanced metabolic stability and lipophilicity .

Properties

IUPAC Name

1,3-diethyl-4,5,7-trifluoro-2-methyl-6-(trifluoromethyl)benzimidazol-3-ium;4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F6N2.C7H8O3S/c1-4-20-6(3)21(5-2)12-10(16)8(14)7(13(17,18)19)9(15)11(12)20;1-6-2-4-7(5-3-6)11(8,9)10/h4-5H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTCYMWBHJVLJR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=[N+](C2=C1C(=C(C(=C2F)F)C(F)(F)F)F)CC)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-diethyl-4,6,7-trifluoro-2-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-3-ium 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole core or the trifluoromethyl groups, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

1,3-diethyl-4,6,7-trifluoro-2-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-3-ium 4-methylbenzenesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-diethyl-4,6,7-trifluoro-2-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-3-ium 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or modulation of their activity . The benzimidazole core may also play a role in the compound’s overall biological activity by interacting with nucleic acids or proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzimidazole/Imidazole Cores

Compound 3a–3u ()
  • Substituents : Styryl and nitro groups at positions 2 and 5, respectively.
  • Counterion : 4-methylbenzenesulfonate.
  • Synthesis : Reacted with p-methylbenzenesulfonyl chloride and triethylamine in CH₂Cl₂ .

Comparison :

  • The target compound’s benzimidazole core offers greater aromatic stability compared to imidazole derivatives.
Phenoxymethylbenzoimidazole-Triazole-Thiazole Hybrids ()
  • Core : Benzimidazole linked to triazole-thiazole-acetamide moieties.
  • Substituents : Varied aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl).
  • Applications : Likely designed for biological targeting (e.g., enzyme inhibition) based on docking studies .

Comparison :

  • The target compound lacks extended heterocyclic appendages, favoring simpler ionic characteristics.
  • Fluorine density in the target may improve membrane permeability relative to bulkier hybrids in .

Counterion Effects

1-Methylimidazolium Salts ()
  • Examples : 1-Methylimidazolium nitrate (C₄H₇N₃O₃) and trifluoromethanesulfonate (C₅H₇F₃N₂O₃S).
  • Counterions: Nitrate (NO₃⁻) vs. triflate (CF₃SO₃⁻).

Comparison :

  • The target’s tosylate counterion (C₇H₇SO₃⁻) offers superior thermal stability and lower hygroscopicity compared to nitrate, making it preferable for ionic liquids.
  • Triflates () exhibit higher ionic conductivity but are more expensive than tosylates .

Fluorination Impact

Fluorinated Agrochemicals ()
  • Examples : Triflusulfuron methyl ester (triazine-sulfonylurea herbicide).
  • Substituents : Trifluoroethoxy and sulfonyl groups.

Comparison :

  • Both the target compound and triflusulfuron leverage fluorine for resistance to metabolic degradation.
  • The target’s benzimidazolium core may confer different binding modes compared to triazine-based herbicides .

Property Comparison Table

Property Target Compound 3a–3u () 1-Methylimidazolium Triflate ()
Core Structure Benzimidazolium Imidazole Imidazolium
Key Substituents 4,6,7-F; CF₃; Et, Me Styryl, NO₂ Me
Counterion Tosylate Tosylate Triflate
Melting Point Not reported (predicted high) Not reported ~100–150°C (estimated)
Solubility Moderate in polar solvents Likely low High in polar aprotic solvents
Applications Ionic liquids, pharmaceuticals Biological testing Ionic liquids, catalysis

Biological Activity

The compound 1,3-diethyl-4,6,7-trifluoro-2-methyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-3-ium 4-methylbenzenesulfonate is a fluorinated benzimidazolium derivative that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, cytotoxic effects, and implications for therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Benzo[d]imidazole
  • Functional Groups :
    • Trifluoromethyl groups
    • Diethyl substituents
    • Methylbenzenesulfonate moiety
PropertyValue
Molecular FormulaC16H16F6N2O2S
Molecular Weight396.37 g/mol
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have been conducted to evaluate its efficacy against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study assessed the cytotoxic effects of the compound on breast, colon, and lung cancer cell lines. The results indicated that the compound exhibited significant antiproliferative activity.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HCT116 (colon cancer)
    • A549 (lung cancer)

Results Summary

Cell LineIC50 (µM)Mechanism of Action
MCF-75.2Apoptosis induction via caspase activation
HCT1164.8Inhibition of cell cycle progression
A5496.0DNA damage response activation

The proposed mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It interferes with the normal cell cycle, preventing proliferation.
  • DNA Damage Response : The compound has been shown to cause DNA strand breaks, triggering cellular repair mechanisms that can lead to apoptosis.

Toxicological Profile

While the biological activity is promising, it is crucial to consider the toxicological implications of this compound. According to safety data:

  • Hazard Classification :
    • Toxic if swallowed
    • Causes serious eye damage
    • Harmful in contact with skin

Table 2: Toxicological Data Summary

EndpointClassification
Acute ToxicityCategory 3
Skin IrritationCategory 2
Eye DamageCategory 1
Environmental HazardVery toxic to aquatic life

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